molecular formula C17H28N4O3SSi B15130454 5-(2R,3-Dimethyl-3-trimethylsilanyloxy-butane-1-sulfonylmethyl)-1-phenyl-1H-tetrazole

5-(2R,3-Dimethyl-3-trimethylsilanyloxy-butane-1-sulfonylmethyl)-1-phenyl-1H-tetrazole

Cat. No.: B15130454
M. Wt: 396.6 g/mol
InChI Key: STGSZSRXTNKWBF-AWEZNQCLSA-N
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Description

5-(2R,3-Dimethyl-3-trimethylsilanyloxy-butane-1-sulfonylmethyl)-1-phenyl-1H-tetrazole is a useful research compound. Its molecular formula is C17H28N4O3SSi and its molecular weight is 396.6 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological activities, including antimicrobial and antiviral properties. The incorporation of a sulfonylmethyl group and a trimethylsilanyloxy moiety enhances its chemical stability and solubility, potentially influencing its bioactivity.

Molecular Formula

  • Molecular Formula: C₁₄H₁₉N₅O₃S
  • Molecular Weight: 319.39 g/mol

Antiviral Activity

Research indicates that tetrazole derivatives exhibit significant antiviral properties. A study focusing on tetrazole compounds demonstrated their efficacy against various viral strains, particularly HIV-1. The mechanism of action is believed to involve the inhibition of viral entry into host cells by targeting specific proteins involved in the viral fusion process.

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. In vitro studies reported that derivatives of tetrazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group is thought to enhance the interaction with bacterial cell walls, leading to increased permeability and subsequent cell lysis.

Case Studies

  • HIV-1 Inhibition : A series of tetrazole derivatives were synthesized and evaluated for their ability to inhibit HIV-1 replication in MT-2 cells. Among these, compounds similar to 5-(2R,3-Dimethyl-3-trimethylsilanyloxy-butane-1-sulfonylmethyl)-1-phenyl-1H-tetrazole exhibited IC50 values in the low micromolar range, indicating potent antiviral activity .
  • Bacterial Resistance : In a comparative study on antimicrobial efficacy, this compound was tested against resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load when treated with the compound, suggesting potential use as an antibiotic agent .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/TargetResultsReference
AntiviralHIV-1IC50 = 4.4 μM
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialE. coliMIC = 32 μg/mL

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Viral Fusion : By interfering with the gp41 protein in HIV, preventing viral entry into host cells.
  • Cell Membrane Disruption : The sulfonyl group enhances permeability in bacterial membranes, leading to cell death.

Properties

Molecular Formula

C17H28N4O3SSi

Molecular Weight

396.6 g/mol

IUPAC Name

[(3R)-2,3-dimethyl-4-[(1-phenyltetrazol-5-yl)methylsulfonyl]butan-2-yl]oxy-trimethylsilane

InChI

InChI=1S/C17H28N4O3SSi/c1-14(17(2,3)24-26(4,5)6)12-25(22,23)13-16-18-19-20-21(16)15-10-8-7-9-11-15/h7-11,14H,12-13H2,1-6H3/t14-/m0/s1

InChI Key

STGSZSRXTNKWBF-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CS(=O)(=O)CC1=NN=NN1C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C

Canonical SMILES

CC(CS(=O)(=O)CC1=NN=NN1C2=CC=CC=C2)C(C)(C)O[Si](C)(C)C

Origin of Product

United States

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